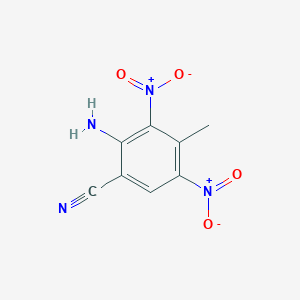
2-Amino-4-methyl-3,5-dinitrobenzonitrile
Cat. No. B8787883
M. Wt: 222.16 g/mol
InChI Key: QUUQAHXPDICOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07304084B2
Procedure details


To a mixture of 2-amino-4-methyl-3,5-dinitrobenzamide (7) (12.5 kg) in acetonitrile (78.4 kg) is added phosphorus oxychloride (14.8 kg) over a period of about 35 minutes. The mixture is then heated to reflux. After approximately 3.25 hours, the mixture is cooled to about 25° C. and added to water (245 kg). The vessel that formerly contained the reaction mixture is rinsed with acetonitrile (16 kg) and the rinse solution is also added to the aforementioned water quench solution. The quench solution is then cooled to about 5° C. over a period of about 2 hours. The quench solution is then filtered, the vessel that formerly contained the quench solution is rinsed with water (93 kg), and the rinse solution is passed through the product-containing filter. The product obtained is then dried in a vacuum tray drier, at a temperature of about 47° C. and a vacuum of about 12 torr, to provide 2-amino-4-methyl-3,5-dinitrobenzonitrile (5) (9.6 kg, 83.5% yield).
Name
2-amino-4-methyl-3,5-dinitrobenzamide
Quantity
12.5 kg
Type
reactant
Reaction Step One




Yield
83.5%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([CH3:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]([NH2:6])=O.P(Cl)(Cl)(Cl)=O.O>C(#N)C>[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9]([CH3:14])[C:8]([N+:15]([O-:17])=[O:16])=[CH:7][C:3]=1[C:4]#[N:6]
|
Inputs


Step One
|
Name
|
2-amino-4-methyl-3,5-dinitrobenzamide
|
|
Quantity
|
12.5 kg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
78.4 kg
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
14.8 kg
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
245 kg
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then heated to reflux
|
WASH
|
Type
|
WASH
|
|
Details
|
is rinsed with acetonitrile (16 kg)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the rinse solution is also added to the aforementioned water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
quench solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The quench solution is then cooled to about 5° C. over a period of about 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The quench solution is then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
is rinsed with water (93 kg)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is then dried in a vacuum tray drier, at a temperature of about 47° C.
|
Outcomes


Product
Details
Reaction Time |
3.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.6 kg | |
| YIELD: PERCENTYIELD | 83.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 83% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
